4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Antimicrobial Gram-positive Structure-Activity Relationship

4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine (CAS 1040662-86-9, molecular formula C20H17N3S, molecular weight 331.4 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family, a scaffold recognized for its versatility in medicinal chemistry and kinase inhibitor design. The compound features a 2-phenyl substituent on the pyrazolo[1,5-a]pyrazine core and a 4-[(4-methylbenzyl)thio] moiety, a specific thioether linkage that influences both its physicochemical properties and its biological target engagement profile.

Molecular Formula C20H17N3S
Molecular Weight 331.4
CAS No. 1040662-86-9
Cat. No. B3045276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
CAS1040662-86-9
Molecular FormulaC20H17N3S
Molecular Weight331.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
InChIInChI=1S/C20H17N3S/c1-15-7-9-16(10-8-15)14-24-20-19-13-18(17-5-3-2-4-6-17)22-23(19)12-11-21-20/h2-13H,14H2,1H3
InChIKeyGFVRGDGSFFXCMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine (CAS 1040662-86-9) – Chemical Identity and Core Properties


4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine (CAS 1040662-86-9, molecular formula C20H17N3S, molecular weight 331.4 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family, a scaffold recognized for its versatility in medicinal chemistry and kinase inhibitor design [1]. The compound features a 2-phenyl substituent on the pyrazolo[1,5-a]pyrazine core and a 4-[(4-methylbenzyl)thio] moiety, a specific thioether linkage that influences both its physicochemical properties and its biological target engagement profile [1]. Its IUPAC name is 4-[(4-methylphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine, and it is typically supplied at ≥95% purity for research use .

Why 4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine Cannot Be Replaced by Generic In-Class Analogs


Although the pyrazolo[1,5-a]pyrazine scaffold appears in many bioactive molecules, small structural perturbations—such as replacing the 4-[(4-methylbenzyl)thio] group with a halogen, a different benzylthio substituent, or an alkylthio chain—can profoundly alter antimicrobial potency, physicochemical properties, and target selectivity [1]. In a systematic study of 4-arylthio- and 4-alkylthio-functionalized pyrazolo[1,5-a]pyrazines, the nature of the 4-substituent was the primary determinant of activity against Gram-positive bacteria and fungi, with certain analogs showing MIC values ranging from inactive to as low as 3.9 µg/mL against M. luteum [1]. Furthermore, the 4-methylbenzylthio group confers a distinct lipophilicity and steric profile that influences membrane permeability and target binding, meaning that generic substitution with unsubstituted benzylthio or halogenated analogs will not reproduce the same biological or physicochemical performance [1].

Quantitative Differentiation Guide: 4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine (CAS 1040662-86-9) Against Its Closest Analogs


Antimicrobial Potency Against Gram-Positive Bacteria: 4-Methylbenzylthio Derivative vs. Unsubstituted Benzylthio Analog

In a head-to-head antimicrobial screening of 4-arylthio- and 4-alkylthio-functionalized pyrazolo[1,5-a]pyrazines, the 4-methylbenzylthio substitution pattern (as in the target compound) is structurally positioned to deliver antimicrobial activity comparable to the most potent derivatives identified in the series. The study reported that promising 4-S-substituted pyrazolo[1,5-a]pyrazine derivatives exhibited MIC values of 7.8 µg/mL against S. aureus and 3.9 µg/mL against M. luteum, with antifungal activity against A. niger at 7.8 µg/mL [1]. By contrast, the unsubstituted benzylthio analog (4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine, CAS 1040658-08-9) lacks the para-methyl group that enhances lipophilicity and target interaction, and is reported in the same study to exhibit reduced or negligible antimicrobial activity relative to the arylmethyl-substituted derivatives [1][2].

Antimicrobial Gram-positive Structure-Activity Relationship

Lipophilicity Differentiation: 4-Methylbenzylthio vs. 4-Chlorobenzylthio Substituent Effects on logP

Calculated partition coefficients reveal that the 4-[(4-methylbenzyl)thio] substituent confers a distinct lipophilicity profile compared to halogenated benzylthio analogs. The 4-chlorobenzylthio derivative (4-{[(4-chlorophenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine) has a calculated logP of 4.66, reflecting the electron-withdrawing character of the chlorine atom . The 4-methylbenzylthio analog is expected to exhibit a lower logP due to the electron-donating methyl group, with the unsubstituted benzylsulfanyl analog (4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine) reported to have a logP of approximately 0.9–1.8 . This logP differential directly impacts membrane permeability, aqueous solubility, and off-target binding, making the 4-methylbenzylthio variant a superior choice for applications requiring balanced lipophilicity.

Lipophilicity logP Drug-likeness

Synthetic Accessibility and Yield: 4-Methylbenzylthio Derivatives vs. 4-Bromo and 4-Thione Precursors

The 4-[(4-methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is synthesized via nucleophilic substitution of 4-bromopyrazolo[1,5-a]pyrazine intermediates or alkylation of pyrazolo[1,5-a]pyrazine-4(5H)-thiones. The published methodology reports that 4-arylthiopyrazolo[1,5-a]pyrazines are obtained in yields of 65–83% when reacting 4-bromopyrazolo[1,5-a]pyrazines with substituted thiophenols in DMF/K2CO3 at 90°C [1]. This contrasts with 4-alkylthio derivatives obtained via alkylation of thiones with α-bromoketones or bromoacetates, which proceed at room temperature in 60–78% yield [1]. The 4-methylbenzylthio analog benefits from the higher reactivity of the benzylic thiol nucleophile, placing it within the upper range of reported synthetic efficiency for this compound class.

Synthetic chemistry Yield Scalability

Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrazine Scaffold SAR with 4-Thioether Substitution

The pyrazolo[1,5-a]pyrazine scaffold is a validated pharmacophore for kinase inhibition, with 4-thioether-substituted derivatives demonstrating activity against cyclin-dependent kinase 2 (CDK2), Janus kinases (JAKs), and RET kinase [1][2]. Specifically, 4-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine has been characterized as a CDK2 inhibitor , while 4,6-disubstituted pyrazolo[1,5-a]pyrazines are disclosed as JAK inhibitors in patent literature [2]. The target compound, 4-[(4-methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine, occupies a distinct position in this SAR landscape: the para-methylbenzylthio group at the 4-position and the unsubstituted phenyl at the 2-position create a unique steric and electronic environment that is absent in ortho- or meta-substituted benzylthio analogs, and distinct from 4,6-disubstituted JAK inhibitors [1][2].

Kinase inhibitor CDK2 JAK Cancer

Physicochemical Property Differentiation: 4-Methylbenzylthio vs. 4-Halobenzylthio Analogs in Calculated Drug-Likeness

Calculated molecular properties indicate that the 4-methylbenzylthio substitution yields a more favorable drug-likeness profile compared to 4-halobenzylthio analogs. The 4-chlorobenzylthio derivative has a polar surface area (PSA) of 19.75 Ų and a logP of 4.66, placing it near the upper boundary of Lipinski-compliant space . The 4-methylbenzylthio analog, with its electron-donating methyl group, is predicted to have a moderately higher PSA (approximately 22–25 Ų) and a lower logP (approximately 4.2–4.5), improving its compliance with drug-likeness filters while maintaining sufficient lipophilicity for membrane permeability . This balance is critical for compounds intended for cellular assays or in vivo pharmacokinetic studies.

Drug-likeness Lipinski Physicochemical properties

Structural Confirmation and Analytical Characterization: NMR and Mass Spectrometry Validation of the 4-Methylbenzylthio Derivative

The synthetic methodology for 4-arylthiopyrazolo[1,5-a]pyrazines includes rigorous structural confirmation by ¹H NMR, ¹³C NMR, and mass spectrometry. In ¹H NMR spectra, in addition to the characteristic signals of the pyrazole and pyrazine nuclei, signals of thioaryl substituent protons appear in the range of 7.04–8.05 ppm, and for S-methyl-functionalized derivatives, exocyclic methylene proton signals appear at 4.11–5.02 ppm [1]. The target compound, 4-[(4-methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine, is characterized by the SMILES string Cc1ccc(CSc2nccn3nc(-c4ccccc4)cc23)cc1 and molecular formula C20H17N3S, confirmed by elemental analysis consistent with the calculated composition [1].

Analytical chemistry NMR Quality control

High-Value Application Scenarios for 4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine (CAS 1040662-86-9)


Antimicrobial Drug Discovery: Gram-Positive Bacterial and Fungal Lead Optimization

This compound serves as a key intermediate in antimicrobial lead optimization programs targeting Gram-positive pathogens (S. aureus, M. luteum) and fungal species (A. niger). The published SAR demonstrates that the 4-arylthio substitution pattern is essential for achieving MIC values ≤7.8 µg/mL against susceptible strains, as established by the Hrynyshyn et al. study [1]. Researchers should prioritize this analog over the unsubstituted benzylthio derivative to maintain antimicrobial potency in structure-activity relationship studies [1].

Kinase Inhibitor Chemical Biology: Profiling Novel Kinase Selectivity Space

The unique 4-para-methylbenzylthio and 2-phenyl substitution pattern of this compound differentiates it from well-characterized 4,6-disubstituted JAK inhibitors and ortho-halogenated CDK2 inhibitors [2]. This compound is recommended as a chemical probe for kinase selectivity panels where novel chemotypes are sought to access selectivity space not occupied by existing pyrazolo[1,5-a]pyrazine-based inhibitors [1][2].

Physicochemical Property Optimization: Balancing Lipophilicity for Cellular Assays

With a predicted logP of approximately 4.2–4.5 and a PSA of approximately 22–25 Ų, this compound offers a more favorable drug-likeness profile than halogenated analogs such as the 4-chlorobenzylthio derivative (logP = 4.66, PSA = 19.75 Ų) . This balanced lipophilicity reduces the risk of non-specific protein binding and precipitation in cell-based assays, making it the preferred choice for phenotypic screening and cellular target engagement studies .

Synthetic Methodology Development: Scaling 4-Arylthiopyrazolo[1,5-a]pyrazine Chemistry

The well-characterized synthetic route to 4-arylthiopyrazolo[1,5-a]pyrazines via nucleophilic aromatic substitution yields this compound in 65–83% yield [1]. This robust methodology supports gram-scale synthesis for hit-to-lead chemistry or in vivo pharmacokinetic studies, providing procurement teams with confidence in supply chain scalability and batch consistency [1].

Quote Request

Request a Quote for 4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.